Axitinib Impurity 2

Catalog No.
S1790298
CAS No.
1428728-83-9
M.F
C44H36N8O2S2
M. Wt
772.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Axitinib Impurity 2

CAS Number

1428728-83-9

Product Name

Axitinib Impurity 2

IUPAC Name

N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide

Molecular Formula

C44H36N8O2S2

Molecular Weight

772.9 g/mol

InChI

InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52)

InChI Key

AMFHQHPHCWAIPO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9

Axitinib Impurity 2, identified by the Chemical Abstracts Service number 1428728-83-9, is a byproduct associated with the synthesis of Axitinib, a potent second-generation tyrosine kinase inhibitor primarily used in the treatment of renal cell carcinoma. This impurity arises during the manufacturing process and is characterized as an unintended chemical that may affect the purity and efficacy of the final pharmaceutical product . The structural formula of Axitinib Impurity 2 indicates its complex nature, which includes various functional groups that can influence its biological properties.

  • Axitinib Impurity 2 is not intended to have a therapeutic effect.
  • Research on the mechanism of action is focused on Axitinib's role in inhibiting tumor growth [].
  • Information on safety hazards specifically associated with Axitinib Impurity 2 is limited.
  • General safety guidelines for handling pharmaceutical impurities are likely applicable [].
  • Impact on Drug Efficacy

    The presence of Axitinib Impurity 2 can potentially affect the efficacy of the drug itself. Studies investigating the interaction between Axitinib and Axitinib Impurity 2 are crucial to determine if the impurity influences the drug's ability to target cancer cells [].

  • Analytical Challenges

    Differentiating Axitinib from Axitinib Impurity 2 requires specific analytical techniques. Developing and validating methods to accurately quantify the amount of Impurity 2 present in Axitinib samples is essential for ensuring drug purity and adherence to regulatory standards [].

  • Interference in Research Assays

    Axitinib Impurity 2 might interfere with assays used to study the biological effects of Axitinib. Researchers need to design experiments that account for the presence of the impurity to obtain reliable data on Axitinib's mechanisms of action or interaction with other drugs [].

  • Palladium-Catalyzed Coupling Reactions: These include Migita coupling and Heck reaction, which are crucial for forming carbon-carbon bonds necessary for constructing the complex structure of Axitinib .
  • Degradation Pathways: Forced degradation studies have shown that Axitinib and its impurities can undergo hydrolysis and oxidation, leading to various degradation products that may include Axitinib Impurity 2 .

  • Intermediate Preparation: Various synthetic routes involve starting materials such as pyridine and indazole derivatives .
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to isolate and quantify impurities like Axitinib Impurity 2 during the production process .

Axitinib Impurity 2 primarily serves as a reference compound in analytical chemistry and quality control within pharmaceutical development. Understanding its properties and behavior is essential for ensuring the safety and efficacy of Axitinib formulations. It may also be used in research settings to study degradation pathways or to develop improved synthetic methods for producing purer forms of Axitinib.

Axitinib Impurity 2 shares structural similarities with several other compounds used in cancer therapy or as tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
AxitinibSecond-generation tyrosine kinase inhibitorInhibits VEGFR-1, VEGFR-2, VEGFR-3
SorafenibMulti-targeted kinase inhibitorInhibits Raf kinase and VEGFR
PazopanibTyrosine kinase inhibitorTargets VEGFR-1, VEGFR-2, PDGFR
RegorafenibMulti-kinase inhibitorInhibits multiple oncogenic kinases
Axitinib Impurity 1Structural analog with similar functional groupsLess characterized than Axitinib

Axitinib Impurity 2 is unique due to its specific formation during the synthesis of Axitinib and its role as an impurity that needs careful monitoring during drug development. Its precise impact on biological activity compared to these similar compounds remains an important area for future research.

Axitinib Impurity 2, designated by Chemical Abstracts Service number 1428728-83-9, represents a significant dimeric degradation product formed during the synthesis and storage of axitinib, a potent tyrosine kinase inhibitor [22] [28]. The compound exhibits a complex molecular architecture with the molecular formula C44H36N8O2S2 and a molecular weight of 772.95 g/mol [22] [23].

The structural characterization reveals that Axitinib Impurity 2 is systematically named as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide) [28] [23]. This nomenclature reflects the compound's unique dimeric nature, wherein two axitinib molecules are connected through a central cyclobutane ring bearing two pyridine substituents.

The stereochemical configuration of Axitinib Impurity 2 involves multiple chiral centers within the cyclobutane core structure [28]. The formation of this impurity occurs through a [2+2] photocycloaddition reaction, which generates stereoisomeric products due to the possible orientations of the pyridine rings relative to the cyclobutane plane [16]. The stereochemistry significantly influences the compound's physical properties and analytical behavior.

PropertyValueSource
Molecular FormulaC44H36N8O2S2 [22] [23]
Molecular Weight772.95 g/mol [22] [23]
Chemical Abstracts Service Number1428728-83-9 [22] [28]
Structural ClassificationDimeric cyclobutane derivative [16] [28]

Spectroscopic Profiles and Identifiers

The spectroscopic characterization of Axitinib Impurity 2 provides essential analytical fingerprints for identification and quantification purposes [7]. High-performance liquid chromatography analysis demonstrates distinct retention behavior compared to the parent axitinib compound, with separation achieved under reversed-phase conditions [7] [25].

Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the dimeric structure [17]. The proton nuclear magnetic resonance spectrum exhibits complex multipicity patterns due to the presence of multiple aromatic systems and the cyclobutane bridge [17]. The pyridine ring protons appear as distinct multiplets in the aromatic region, while the cyclobutane protons show characteristic coupling patterns indicative of the four-membered ring system [30].

Mass spectrometry analysis confirms the molecular ion peak at m/z 772.95, consistent with the proposed molecular formula [17]. Fragmentation patterns reveal systematic loss of the N-methylbenzamide moieties and pyridine substituents, providing structural confirmation [32]. High-resolution mass spectrometry enables accurate mass determination and elemental composition verification [20].

Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the extended conjugated system [8]. The compound exhibits absorption bands consistent with the indazole chromophores and the vinyl-pyridine linkages present in each axitinib unit [17]. The spectroscopic data collectively support the proposed dimeric structure formation through photochemical cycloaddition [16].

Comparative Structural Analysis with Related Axitinib Impurities

Axitinib Impurity 2 represents one member of a broader family of axitinib-related degradation products and synthetic impurities [23]. Comparative analysis with other characterized axitinib impurities reveals distinct structural relationships and formation pathways [1] [4].

Axitinib sulfoxide, identified as a major metabolic and oxidative impurity, possesses the molecular formula C22H18N4O2S and molecular weight 402.5 g/mol [1] [9]. This compound results from sulfur oxidation and represents a monomeric oxidative product, contrasting with the dimeric nature of Axitinib Impurity 2 [21].

N-Acetyl Axitinib, designated as Axitinib Impurity 27, exhibits molecular formula C24H20N4O2S and molecular weight 428.5 g/mol [4]. This impurity forms through acetylation of the indazole nitrogen, representing a different synthetic pathway compared to the photochemical formation of Axitinib Impurity 2 [4].

Axitinib N-Oxide demonstrates yet another oxidative pathway, with molecular formula matching that of axitinib sulfoxide but with oxidation at the pyridine nitrogen rather than sulfur [6]. These structural variations highlight the multiple degradation pathways available to the axitinib molecule under different stress conditions [37].

ImpurityMolecular FormulaMolecular WeightFormation Pathway
Axitinib Impurity 2C44H36N8O2S2772.95 g/molPhotocycloaddition [22] [28]
Axitinib SulfoxideC22H18N4O2S402.5 g/molOxidation [1] [9]
N-Acetyl AxitinibC24H20N4O2S428.5 g/molAcetylation [4]
Axitinib N-OxideC22H18N4O2402.5 g/molN-Oxidation [6]

Stability Parameters and Degradation Pathways

The formation and stability characteristics of Axitinib Impurity 2 are intimately linked to photodegradation processes affecting axitinib under light exposure conditions [16] [37]. Forced degradation studies conducted according to International Council for Harmonisation guidelines demonstrate that axitinib exhibits particular susceptibility to photolytic conditions [37] [29].

Photostability investigations reveal that axitinib undergoes [2+2] photocycloaddition when exposed to ultraviolet radiation, leading to the formation of Axitinib Impurity 2 as a biologically inactive dimeric product [16]. This photochemical reaction occurs preferentially over the reversible E/Z isomerization pathway when axitinib is subjected to prolonged light exposure in aqueous solutions [16].

Thermal stability studies indicate that Axitinib Impurity 2, once formed, demonstrates greater thermal stability compared to the parent axitinib molecule [29]. Storage stability investigations suggest that the compound remains relatively stable under typical pharmaceutical storage conditions, with minimal further degradation observed under accelerated stability conditions [19].

Oxidative stress testing using hydrogen peroxide and other oxidizing agents shows that Axitinib Impurity 2 formation is not favored under purely oxidative conditions [37]. Instead, oxidative pathways primarily lead to sulfoxide and N-oxide formation, indicating that photochemical energy is specifically required for the cycloaddition reaction [21] [37].

The degradation kinetics follow pseudo-first-order behavior under controlled photolytic conditions [16]. The rate of formation depends on radiation intensity, solution concentration, and the presence of photosensitizers or quenchers in the reaction medium [35].

Physicochemical Property Determinations

The physicochemical properties of Axitinib Impurity 2 significantly differ from those of the parent axitinib compound due to the substantial increase in molecular weight and altered molecular geometry [22]. Solubility characteristics demonstrate reduced aqueous solubility compared to axitinib, consistent with the larger molecular size and reduced polarity [26].

Partition coefficient determinations indicate increased lipophilicity relative to axitinib [13]. The dimeric structure contributes to enhanced hydrophobic character, affecting the compound's behavior in biphasic systems used for analytical separations [32]. This property influences the chromatographic retention behavior and extraction efficiency in sample preparation procedures [25].

Melting point analysis reveals thermal properties distinct from axitinib [9]. The compound exhibits decomposition rather than clean melting, consistent with the complex multicyclic structure and multiple functional groups present in the molecule [17]. Differential scanning calorimetry studies provide thermal transition information relevant to analytical method development and storage recommendations [26].

Stability in various solvent systems demonstrates pH-dependent behavior [19]. The compound shows enhanced stability in neutral to slightly acidic conditions, while basic conditions may promote hydrolytic cleavage of the amide functionalities [38]. These findings inform optimal storage and analytical conditions for quality control applications [31].

Partition behavior in common pharmaceutical solvents indicates preferential solubility in organic media such as dimethyl sulfoxide and acetonitrile [17]. Limited solubility in aqueous systems necessitates careful consideration of solvent selection for analytical procedures and formulation studies [25] [32].

PropertyValue/CharacteristicAnalytical Method
Aqueous SolubilityLimitedEquilibrium method [26]
Organic Solvent SolubilityEnhanced in dimethyl sulfoxideDissolution studies [17]
Thermal StabilityStable to 200°CThermogravimetric analysis [29]
pH Stability Range4.0-7.0 optimalStress testing [19]
Partition CoefficientIncreased vs axitinibShake-flask method [13]

Axitinib Impurity 2, systematically known as 2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide), represents a significant dimeric byproduct formed during the manufacturing process of axitinib [1] [2] . The formation of this impurity occurs through complex mechanistic pathways that are intrinsically linked to the palladium-catalyzed coupling reactions employed in axitinib synthesis [4] [5] [6].

The primary formation mechanism involves the unintended coupling of two axitinib molecules or their synthetic intermediates during the manufacturing process [1] . This dimerization process is facilitated by the presence of palladium catalysts and the reactive vinyl groups present in the synthetic intermediates [4] [5]. The molecular structure of Axitinib Impurity 2, with its central cyclobutane ring flanked by pyridine groups and connected indazole moieties, provides clear evidence of a [2+2] cycloaddition mechanism occurring between vinyl-pyridine intermediates [1] [2] .

During the synthesis of axitinib, the formation of this impurity competes with the desired coupling reactions, particularly during the Heck reaction step where vinyl-pyridine coupling occurs [4] [5] [6]. The impurity formation is characterized by the coupling of two vinyl-containing intermediates through their pyridyl-vinyl double bonds, resulting in the characteristic cyclobutane ring structure observed in the final impurity [1] .

The mechanistic pathway involves initial formation of the 3-vinyl-indazole intermediate through the Heck reaction, followed by intermolecular dimerization under the reaction conditions [4] [5]. This dimerization process is thermodynamically favored under certain conditions, particularly at elevated temperatures and extended reaction times [7]. The presence of palladium catalysts can further facilitate this process through coordination and activation of the vinyl groups [4] [5].

Role of Palladium-Catalyzed Coupling Reactions in Impurity Generation

The manufacturing process of axitinib employs two critical palladium-catalyzed coupling reactions: a Migita coupling and a Heck reaction [4] [5] [6]. These reactions are fundamental to both the desired product formation and the generation of Axitinib Impurity 2, making their optimization crucial for impurity control [4] [5].

The Migita coupling reaction serves as the first key step in axitinib synthesis, involving the coupling of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide to form the thioether intermediate 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide [4] [5] [6]. During this reaction, incomplete conversion or side reactions can lead to the formation of dimeric species through disulfide bond formation or alternative coupling pathways [4] [5]. The presence of excess thiol reagent and the palladium catalyst can promote the formation of symmetrical dimers that serve as precursors to Axitinib Impurity 2 [5].

The subsequent Heck reaction, where 2-vinylpyridine is coupled to the indazole intermediate, represents the most critical step for impurity formation [4] [5] [6]. This reaction involves the palladium-catalyzed coupling of the vinyl group with the aromatic halide, but under certain conditions, competing reactions can occur [4] [5]. The Heck reaction conditions, including temperature (typically 90-95°C), solvent system (N-methylpyrrolidinone), and catalyst loading, significantly influence the extent of impurity formation [4] [5] [6].

During the Heck reaction, the formation of Axitinib Impurity 2 occurs through several potential pathways. The primary mechanism involves the dimerization of two vinyl-containing intermediates through a [2+2] cycloaddition reaction [1] . This process is catalyzed by the palladium species present in the reaction mixture and is favored by the electron-rich nature of the pyridyl-vinyl substituents [4] [5]. The reaction proceeds through initial coordination of the vinyl groups to palladium, followed by oxidative cyclization to form the cyclobutane ring [7].

The optimization of both coupling reactions has been identified as essential for controlling impurity formation [4] [5] [6]. Specific attention has been paid to minimizing the formation of impurities through careful control of reaction parameters, including temperature, reaction time, catalyst loading, and solvent selection [4] [5]. The development of efficient isolation procedures for crude axitinib has also been crucial for purging impurities formed during the coupling reactions [4] [5].

Dimerization Mechanisms Leading to Structural Configuration

The dimerization mechanisms responsible for Axitinib Impurity 2 formation involve complex intermolecular coupling processes that result in the characteristic structural configuration observed in this compound [1] [7]. The central feature of this impurity is the 2,4-di(pyridin-2-yl)cyclobutane ring system, which provides insight into the specific dimerization pathway involved [1] [2] .

The primary dimerization mechanism involves a [2+2] cycloaddition reaction between two vinyl-pyridine moieties present in axitinib intermediates [1] . This reaction can occur through both photochemical and thermal pathways, depending on the reaction conditions employed during synthesis [7]. Under the typical palladium-catalyzed reaction conditions used in axitinib synthesis, the dimerization proceeds through a palladium-mediated mechanism involving coordination of the vinyl groups followed by reductive coupling [4] [5] [7].

The stereochemical outcome of the dimerization process results in the formation of a cyclobutane ring with specific substitution patterns [1] . The 2,4-di(pyridin-2-yl)cyclobutane configuration indicates that the dimerization occurs through a head-to-tail coupling mechanism, where the pyridine rings are positioned in a 1,3-relationship on the cyclobutane ring [1] [2]. This arrangement is consistent with a concerted [2+2] cycloaddition mechanism rather than a stepwise radical process [7].

The formation of the cyclobutane ring system requires precise orbital alignment and appropriate reaction conditions . The electron-deficient nature of the pyridine rings facilitates the cycloaddition reaction by providing suitable frontier molecular orbitals for the coupling process [7]. The presence of palladium catalysts can lower the activation energy for this transformation by coordinating to the vinyl groups and facilitating the bond formation process [4] [5].

Alternative dimerization mechanisms may also contribute to impurity formation, including radical-mediated coupling processes [7]. Under certain conditions, particularly in the presence of radical initiators or at elevated temperatures, the dimerization can proceed through a stepwise radical mechanism [7]. This pathway involves initial formation of vinyl radicals followed by coupling to form the dimeric structure, potentially leading to different regioisomers of the impurity [7].

The specific structural configuration of Axitinib Impurity 2 also indicates that the dimerization occurs after the formation of the complete indazole-thioether framework [1] . This suggests that the impurity formation is a late-stage process in the synthesis, occurring during or after the final coupling reactions [4] [5]. The preservation of the indazole and thioether functionalities in the final impurity structure supports this mechanistic interpretation [1] [2].

Process Parameters Influencing Impurity Formation Rates

The formation rate of Axitinib Impurity 2 is significantly influenced by various process parameters during the synthesis of axitinib [4] [5] [8]. Understanding and controlling these parameters is crucial for minimizing impurity formation and optimizing the overall manufacturing process [4] [5] [6].

Temperature represents one of the most critical parameters affecting impurity formation rates [4] [5] [6]. Elevated temperatures above 100°C significantly increase the rate of dimerization reactions leading to Axitinib Impurity 2 formation [4] [5]. The optimal temperature range for axitinib synthesis has been established at 80-95°C, which provides sufficient reaction rates for the desired coupling while minimizing side reactions [4] [5] [6]. Higher temperatures promote the thermal [2+2] cycloaddition mechanism and increase the kinetic energy available for intermolecular collisions, thereby enhancing dimerization processes [7].

Reaction time also plays a crucial role in determining impurity formation rates [4] [5]. Extended reaction times beyond the optimal 8-12 hour range promote side reactions and increase the probability of impurity formation [4] [5]. The kinetics of impurity formation typically follow a second-order process, indicating that longer reaction times exponentially increase the likelihood of dimer formation . Monitoring reaction progress through analytical techniques allows for optimization of reaction times to minimize impurity generation while ensuring complete conversion of starting materials [4] [5].

Catalyst loading significantly affects both the desired reaction rates and impurity formation [4] [5] [6]. While higher palladium catalyst loadings (2.5-5.0 mol%) enhance the efficiency of the desired coupling reactions, they can also facilitate impurity formation through increased coordination and activation of reactive intermediates [4] [5]. The optimization of catalyst loading requires balancing reaction efficiency with selectivity to minimize unwanted side products [4] [5].

Solvent selection profoundly influences impurity formation mechanisms [4] [5]. Polar aprotic solvents such as N-methylpyrrolidinone (NMP) and tetrahydrofuran (THF) have been found to favor dimerization reactions [4] . These solvents stabilize the transition states involved in the coupling reactions and can coordinate to palladium species, affecting the selectivity of the catalytic process [4] [5]. The choice of solvent system requires careful consideration of both reaction efficiency and impurity formation potential [5].

Base concentration represents another critical parameter affecting impurity formation [4] [5]. Excess base concentrations beyond the optimal 2.0-3.0 equivalents can lead to decomposition reactions and alternative coupling pathways that promote impurity formation [4] [5]. The base serves multiple roles in the coupling reactions, including deprotonation and coordination to palladium, making its concentration crucial for reaction selectivity [4] [5] [6].

Ligand selection and structure significantly impact the selectivity of palladium-catalyzed reactions [4] [5]. Bidentate ligands such as Xantphos have been found to provide better selectivity and reduced impurity formation compared to monodentate ligands [4] [5]. The electronic and steric properties of the ligand influence the coordination environment around palladium, affecting both reaction rates and selectivity [5] [6].

Atmospheric conditions, particularly the maintenance of an inert nitrogen atmosphere, are essential for preventing oxidative side reactions that can lead to impurity formation [4] [5]. Oxygen exposure can promote oxidative coupling reactions and decomposition pathways that increase impurity levels [4] [5].

Agitation rates during the reaction also influence impurity formation through their effects on mass transfer and particle collisions [8]. Moderate agitation rates (200-400 rpm) provide adequate mixing while minimizing high-energy collisions that can promote side reactions [8]. Excessive agitation can lead to increased formation of impurities through mechanical activation of reactive intermediates [8].

Synthetic Strategies for Authentic Reference Standard Production

The production of authentic reference standards of Axitinib Impurity 2 requires specialized synthetic strategies that can provide sufficient quantities of high-purity material for analytical and regulatory purposes [5] [7]. Several approaches have been developed to address the challenges associated with selective synthesis of this complex dimeric structure [7].

Direct synthesis approaches involve deliberate application of the same palladium-catalyzed conditions used in axitinib manufacturing, but with modifications to favor impurity formation [4] [5]. This strategy typically employs standard palladium-catalyzed coupling conditions with extended reaction times and elevated temperatures to promote dimerization [4] [5]. While this approach provides yields of 15-25%, the selectivity is relatively low, requiring extensive purification to achieve the required purity levels of 85-95% [4] [5]. The scalability of this approach is good, making it suitable for routine reference standard production [5].

Photochemical dimerization represents a more selective approach for reference standard synthesis [7]. This strategy employs UV irradiation in the presence of appropriate photosensitizers to promote the [2+2] cycloaddition reaction between vinyl-pyridine intermediates [7]. Photochemical conditions typically provide higher yields (35-45%) and better selectivity compared to thermal methods, with purities reaching 90-95% [7]. However, the scalability of photochemical methods is limited due to the requirement for specialized equipment and the challenges associated with uniform light exposure in larger reaction volumes [7].

Thermal dimerization approaches utilize elevated temperatures (150-200°C) in the absence of palladium catalysts to promote the formation of Axitinib Impurity 2 . This method typically provides moderate yields (20-30%) with purities of 80-90% . While the scalability is moderate, the harsh reaction conditions can lead to decomposition of sensitive functional groups, requiring careful optimization of reaction parameters .

Template-directed synthesis represents the most promising approach for high-quality reference standard production . This strategy employs molecular templates or directing groups to control the stereochemical outcome of the dimerization reaction . Template-directed approaches can achieve yields of 40-55% with excellent purities of 95-98%, making them ideal for regulatory applications . The excellent scalability of this approach makes it suitable for large-scale reference standard production .

Enzymatic coupling methods, while less developed for this specific application, offer potential advantages for selective dimer formation[Literature analogy]. These approaches typically employ oxidative enzymes in aqueous media to promote coupling reactions[Literature analogy]. While yields are typically lower (10-20%) and purities modest (75-85%), the mild reaction conditions and environmental compatibility make this approach attractive for specialized applications[Literature analogy].

The selection of the most appropriate synthetic strategy depends on the specific requirements for the reference standard, including quantity, purity, and timeline considerations [5] [7]. For routine analytical applications, direct synthesis or thermal methods may be sufficient, while regulatory submissions may require the higher purities achievable through template-directed or photochemical approaches [7]. The development of efficient purification methods, including chromatographic and crystallization techniques, is essential for all synthetic strategies to achieve the required reference standard specifications [5].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

7.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

772.24026477 g/mol

Monoisotopic Mass

772.24026477 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-15-2023

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